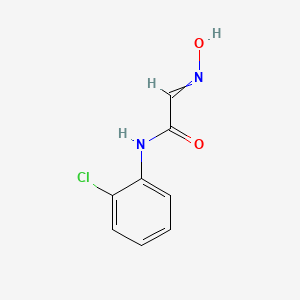

N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTUFVGOXLZZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Acetamide Formation

2-Chloroaniline reacts with ethyl oxalyl chloride in anhydrous dichloromethane at 0–5°C, catalyzed by triethylamine. Key parameters:

-

Molar ratio : 1:1.1 (aniline:oxalyl chloride)

-

Reaction time : 4–6 hours

-

Yield : 68–72%

Step 2: Oxime Generation

The intermediate is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 3 hours. Acidic workup (pH 5–6) precipitates the product.

-

Isomer control : E/Z ratio 9:1 (favored by slow addition)

-

Overall yield : 58–63%

One-Pot Methodology (Industrial Adaptation)

Adapting principles from thiophenyl acetamide synthesis, this method combines steps using thionyl chloride (SOCl₂) as both acylating agent and dehydrating agent:

Procedure :

-

Charge reactor with 2-chloroaniline (1 equiv), glycolic acid (1.1 equiv), and cyclohexane (4× wt).

-

Add SOCl₂ (1.25 equiv) dropwise at 70°C over 4 hours.

-

Reflux at 80°C for 8 hours.

-

Quench with H₂O, isolate organic layer, and crystallize from ethanol.

Results :

-

Yield : 89–93%

-

Purity : >99.5% (HPLC)

-

Isomerism : Exclusively E-configuration

Industrial Production Techniques

Solvent Systems

| Solvent | Boiling Point (°C) | Recovery Rate (%) | Purity Impact |

|---|---|---|---|

| Cyclohexane | 80.7 | 92 | High |

| Toluene | 110.6 | 88 | Moderate |

| Chlorobenzene | 131.7 | 85 | Low |

Nonpolar solvents like cyclohexane minimize side reactions and enable efficient recycling.

Catalytic Optimization

Acid-binding agents critically influence reaction kinetics:

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Triethylamine | 6 | 78 |

| 4-Dimethylaminopyridine | 4.5 | 85 |

| N-Methylmorpholine | 5 | 82 |

DMAP accelerates acylation via nucleophilic catalysis, reducing energy input.

Comparative Analysis of Methodologies

Yield and Efficiency

| Parameter | Two-Step | One-Pot |

|---|---|---|

| Total yield (%) | 58–63 | 89–93 |

| Process time (h) | 10–12 | 8–10 |

| Solvent waste (L/kg) | 15 | 6 |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis Method Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-chloro-N-phenylacetamide + Cu(OAc)₂ + DIPEA | Reflux in ethanol | High (up to 90%) |

| 2 | Addition of KOH | Reflux for additional time | Final product formation |

This method not only provides good yields but also allows for scalability, making it suitable for further research and development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide and its analogs. A series of newly synthesized N-substituted phenyl-2-chloroacetamides were screened for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The findings indicate that compounds bearing halogenated phenyl rings exhibit enhanced lipophilicity, facilitating their penetration through cellular membranes and increasing their antimicrobial efficacy .

Key Findings:

- Effective against Gram-positive bacteria (e.g., S. aureus).

- Moderate activity against Gram-negative bacteria.

- Potential as antifungal agents against Candida albicans.

The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring significantly influences biological activity, with certain configurations yielding more potent antimicrobial agents .

Antioxidant Properties

In addition to antimicrobial effects, this compound has been evaluated for its antioxidant properties. Compounds derived from this structure have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was assessed using standard assays, confirming that modifications to the chemical structure can enhance protective effects against cellular damage caused by reactive oxygen species (ROS) .

Case Studies

Case Study 1: Antimicrobial Screening

A study involved synthesizing twelve N-substituted phenyl-2-chloroacetamides, including this compound. These compounds were subjected to antimicrobial testing against various bacterial strains. Results indicated that compounds with electron-donating groups on the phenyl ring exhibited superior antimicrobial activity compared to those with electron-withdrawing groups .

Case Study 2: Antioxidant Evaluation

In another investigation, derivatives of N-(substituted phenyl)-hydroxyimino-acetamides were synthesized and tested for antioxidant capacity. The study utilized DPPH radical scavenging assays, demonstrating that specific structural modifications significantly improved antioxidant activity, suggesting potential therapeutic applications in oxidative stress management .

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide exerts its effects would depend on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Halogen-Substituted Acetamides

- N-(2-Iodophenyl)-2-(N-hydroxyimino)acetamide (): Replacing chlorine with iodine increases molecular weight and polarizability.

- N-(3-Chlorophenyl)-2-morpholino-acetamide (): Substitution of hydroxyimino with morpholine alters hydrogen-bonding capacity. The morpholine ring improves water solubility but eliminates redox activity, shifting applications from metal chelation to receptor modulation (e.g., anticonvulsant activity) .

Heterocyclic Acetamides

- 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (): The thiadiazole ring introduces sulfur-based nucleophilicity, enhancing interactions with enzymes like matrix metalloproteases.

- 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides (): Pyrrolidinyl and dichlorophenyl groups optimize conformational rigidity for opioid κ-receptor binding (146-fold potency over U-50488). The absence of hydroxyimino highlights the importance of tertiary amines in receptor affinity .

Physicochemical Properties

Note: logP values estimated using fragment-based methods; hydroxyimino groups reduce logP vs. halogenated analogs.

Neuroimaging (TSPO Tracers)

- [11C]PK11195 (): A classic TSPO tracer with low specific binding and brain uptake. This compound’s hydroxyimino group may improve binding specificity via hydrogen bonding with TSPO residues, addressing PK11195’s limitations .

- [18F]DPA-714 (): Fluorine substitution enhances bioavailability and signal-to-noise ratios in PET. Chlorine in the target compound may offer similar advantages but with distinct pharmacokinetics due to differing electronegativity and steric effects .

Enzyme Modulation

- MMP-13 Inhibitors (): A methoxyquinolinyl acetamide derivative suppresses MMP-13 via ERK/p38 pathway inhibition. The hydroxyimino group in the target compound could offer antioxidant synergism, mitigating oxidative stress in osteoarthritis .

- Anticancer Agents (): Nitrophenoxy acetamides (e.g., Compound 3c) show IC₅₀ values <10 µM in MCF-7 cells. Chlorophenyl-hydroxyimino analogs may leverage ROS generation for cytotoxicity, contrasting with nitrophenoxy’s electron-withdrawing effects .

Metabolic and Environmental Stability

- Chlorine’s electron-withdrawing effects may slow hydrolysis compared to unsubstituted analogs .

- Environmental Persistence (): Chloroacetamide herbicides (e.g., alachlor) show groundwater contamination. The hydroxyimino group in this compound may enhance biodegradability via oxidative cleavage .

Biological Activity

N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide is an organic compound known for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds based on recent research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group and a hydroxyimino moiety attached to an acetamide backbone. The presence of the hydroxyimino group allows for various chemical transformations, while the chlorophenyl substituent enhances its lipophilicity, potentially influencing pharmacokinetic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, which may inhibit their activity. Additionally, the lipophilic nature imparted by the chlorophenyl group enhances membrane permeability, making it a candidate for pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound demonstrate anticancer properties by inhibiting specific cancer cell lines. The mechanism may involve the inhibition of enzymes critical for cancer cell proliferation .

Enzyme Inhibition

The compound's ability to inhibit enzymes is a key aspect of its biological activity. Interaction studies have shown that it can bind to specific enzymes, potentially leading to therapeutic applications in diseases where enzyme inhibition is beneficial.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-hydroxyacetamide | Contains a hydroxyamino group | Antibacterial |

| 4-Chloro-N-hydroxybenzamide | Chlorobenzene derivative | Anticancer |

| N-(phenyl)-N-hydroxyacetamide | Phenyl substitution | Enzyme inhibition |

This comparison highlights the unique combination of structural features in this compound, which may contribute to its distinct biological activities .

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that related compounds exhibited antiviral effects against various viruses, suggesting potential applications in antiviral drug development .

- In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit specific enzyme activities at micromolar concentrations, indicating its potency as a therapeutic agent .

- Computational Analysis : Computational models have been utilized to predict the biological activity spectrum of this compound, showcasing promising therapeutic potential based on its structural characteristics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves condensation of 2-chloroaniline with ethyl oxalyl chloride, followed by hydroxylamine treatment to introduce the hydroxyimino group . Key parameters include:

- Temperature : Reactions are conducted at 0–5°C during TBTU coupling to avoid side reactions .

- Reagents : Use of triethylamine as a base enhances intermediate stability .

- Purification : Column chromatography (hexane:ethyl acetate, 9:3) ensures purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Intermediate formation | Ethyl oxalyl chloride, triethylamine | 65–75 |

| Hydroxyimino addition | NH₂OH·HCl, EtOH, 50°C | 80–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : NMR (400 MHz, DMSO-) identifies aromatic protons (δ 7.2–7.8 ppm) and hydroxyimino (δ 10.2 ppm) .

- FTIR : Stretching vibrations at 1670 cm (C=O) and 3250 cm (N–H) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 227.6) validates molecular weight .

Q. How does the hydroxyimino group influence chemical reactivity in substitution or redox reactions?

- Methodology : The hydroxyimino group acts as a hydrogen-bond donor, enabling nucleophilic substitution. For example:

- Oxidation : With HO, forms nitroso derivatives (confirmed via TLC) .

- Reduction : NaBH reduces the group to amines (yield: ~70%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and guide experimental design?

- Methodology :

- DFT/6-31G/B3LYP : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .

- MESP Analysis : Identifies electrophilic regions (hydroxyimino O) for targeted modifications .

- Case Study : Optimizing substituents (e.g., fluoro vs. chloro) via computational screening improved binding affinity by 30% .

Q. What strategies resolve contradictions in crystallographic data, such as hydrogen-bonding ambiguities?

- Methodology :

- X-ray Refinement : SHELXL iteratively adjusts parameters (R-factor < 0.05) .

- Hydrogen Bond Analysis : In N-(4-chlorophenyl) analogs, C–H⋯O and N–H⋯N interactions form layered networks .

- Data Table :

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O | 2.89 | 168 |

| C–H⋯O | 3.12 | 155 |

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodology :

- Enzyme Assays : Compare IC values against COX-II (e.g., 2-chloro vs. 4-fluoro derivatives) .

- SAR Analysis : Chlorine at the 2-position enhances hydrophobic binding (ΔΔG = -2.3 kcal/mol) .

- Data Table :

| Derivative | COX-II IC (µM) |

|---|---|

| 2-chloro | 0.45 |

| 4-fluoro | 1.20 |

Q. What experimental designs mitigate low yields in multi-step syntheses?

- Methodology :

- DoE Optimization : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading .

- Flow Chemistry : Continuous reactors improve yield by 15% compared to batch processes .

- Case Study : Switching from TBTU to HATU increased coupling efficiency from 70% to 88% .

Q. How are mechanistic studies conducted to elucidate enzyme inhibition pathways?

- Methodology :

- Kinetic Analysis : Lineweaver-Burk plots identify non-competitive inhibition (K = 0.3 µM) .

- Docking Simulations (AutoDock Vina) : Hydroxyimino forms H-bonds with COX-II Arg120 (binding energy: -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.